Mesalamine - 51481-17-5

Mesalamine

Catalog Number: EVT-7899318
CAS Number: 51481-17-5
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992)
Mesalamine is a monohydroxybenzoic acid that is salicylic acid substituted by an amino group at the 5-position. It has a role as a non-steroidal anti-inflammatory drug. It is an aromatic amine, an amino acid, a member of phenols, a monocarboxylic acid and a monohydroxybenzoic acid. It is functionally related to a salicylic acid. It is a conjugate acid of a mesalaminate(1-).
An anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid, which is active in inflammatory bowel disease. Although demonstrably effective in treating and maintaining remission for ulcerative colitis, mesalazine has historically faced a number of issues regarding its lack of stability as a pharmaceutical agent. Throughout the late seventies and the eighties, important research initiatives developed stable mesalazine formulations like the eudragit-S coating of Asacol brand mesalazine and the Pentasa brand's encapsulation of mesalazine within microgranules. In the present day, contemporary research regarding novel methods to stabilize mesalazine continues and interest in the agent's capacity to decrease inflammatory activity and subsequently potentially reduce the risk of colorectal cancer in conditions like ulcerative colitis is maintained.
Mesalamine is an Aminosalicylate.
Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.
Mesalamine is an agent derived from sulfasalazine, an antiinflammatory agent. Mesalamine may reduce inflammation through inhibition of cyclooxygenase and prostaglandin production. Following rectal or oral administration, only a small amount of mesalamine is absorbed; the remainder, acting topically, reduces bowel inflammation, diarrhea, rectal bleeding and stomach pain. (NCI04)
An anti-inflammatory agent, structurally related to the SALICYLATES, which is active in INFLAMMATORY BOWEL DISEASE. It is considered to be the active moiety of SULPHASALAZINE. (From Martindale, The Extra Pharmacopoeia, 30th ed)
Synthesis Analysis

Methods and Technical Details

5-Aminosalicylic acid can be synthesized through several methods:

  1. Hydrogenation Method: This involves the hydrogenation of 5-(p-sulphophenyl azo) salicylic acid, which is produced by linking salicylic acid with a diazonium salt derived from sulfanilic acid. The hydrogenation occurs under specific conditions (40°-60°C) using a catalyst, followed by precipitation through acidification .
  2. Direct Amination: Another method includes the direct amination of salicylic acid through diazonium bonding, where azo compounds are formed and subsequently cleaved to yield 5-aminosalicylic acid. This method is noted for producing high-purity compounds suitable for pharmaceutical applications .
  3. Reduction of Nitro Compounds: Historically, 5-aminosalicylic acid has also been synthesized from 3-nitrobenzoic acid through partial reduction to hydroxylamine, which is then converted in an acidic environment .

These methods highlight the versatility and adaptability of synthetic routes to produce 5-aminosalicylic acid with high purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-aminosalicylic acid consists of a benzene ring with two functional groups: an amino group (NH2-\text{NH}_2) at position five and a hydroxyl group (OH-\text{OH}) at position two. The structural formula can be represented as follows:

  • IUPAC Name: 5-amino-2-hydroxybenzoic acid
  • Molecular Weight: Approximately 153.14 g/mol
  • Chemical Structure:
SMILES:NC1=CC(C(O)=O)=C(O)C=C1\text{SMILES}:NC1=CC(C(O)=O)=C(O)C=C1

The compound has a polar surface area of approximately 83.55 283.55\,\text{ }^2 and demonstrates solubility characteristics that are important for its pharmacological efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

5-Aminosalicylic acid participates in several chemical reactions relevant to its functionality:

  1. Acid-Base Reactions: The compound exhibits acidic properties with pKa values around 2.742.74 (strongest acidic) and 5.845.84 (strongest basic), indicating its behavior in different pH environments .
  2. Esters Formation: It can react with alcohols to form esters, which may enhance its solubility and bioavailability.
  3. Coupling Reactions: As an amino compound, it can undergo coupling reactions with various electrophiles, which is significant for developing derivatives with enhanced therapeutic properties.

These reactions underscore the compound's versatility in synthetic chemistry and its potential modifications for improved pharmacological profiles.

Mechanism of Action

Process and Data

The mechanism of action of 5-aminosalicylic acid involves several pathways:

  1. Inhibition of Inflammatory Mediators: It inhibits the production of pro-inflammatory cytokines and leukotrienes, thereby reducing inflammation in the intestinal mucosa.
  2. Scavenging Free Radicals: The compound acts as a free radical scavenger, mitigating oxidative stress within the gut lining.
  3. Modulation of Immune Response: It modulates local immune responses by affecting immune cell function within the gastrointestinal tract .

These mechanisms contribute to its effectiveness in treating inflammatory bowel diseases and highlight its role as an anti-inflammatory agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-Aminosalicylic acid exhibits several notable physical and chemical properties:

  • Appearance: Odorless white to pinkish crystals or powder.
  • Melting Point: Approximately 275280°C275-280\,°C (decomposition).
  • Solubility: Slightly soluble in water (less than 0.1g/100mL0.1\,g/100\,mL at 21°C21\,°C), but soluble in dimethyl sulfoxide.
  • pH: Aqueous solutions have a pH around 4.04.14.0-4.1 .
  • Density: Approximately 1.3585g/cm31.3585\,g/cm^3.

These properties are crucial for understanding its behavior in biological systems and its formulation into therapeutic agents.

Applications

Scientific Uses

5-Aminosalicylic acid has significant applications in medicine:

  1. Treatment of Inflammatory Bowel Disease: It is primarily used for managing ulcerative colitis and Crohn's disease due to its anti-inflammatory properties.
  2. Antituberculosis Agent: The compound is utilized in combination therapies for tuberculosis treatment.
  3. Research Applications: Its mechanisms are studied extensively to develop new anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs .
  4. Pharmaceutical Formulations: It is incorporated into various formulations such as tablets and enemas designed for targeted delivery within the gastrointestinal tract.

These applications underscore the importance of 5-aminosalicylic acid in both clinical settings and pharmaceutical research, highlighting its enduring relevance in modern medicine.

Historical Development and Evolution of 5-ASA in Pharmacotherapy

Discovery and Early Applications: From Sulfasalazine to Targeted 5-ASA Derivatives

The therapeutic journey of 5-aminosalicylic acid (5-ASA) began with the serendipitous discovery of sulfasalazine in the 1940s. Originally synthesized to combine an antibacterial sulfonamide with an anti-inflammatory salicylate, sulfasalazine was designed to treat rheumatoid arthritis. However, clinical observations revealed its unexpected efficacy in ulcerative colitis. By the 1970s, metabolic studies demonstrated that sulfasalazine acted as a prodrug: colonic bacterial azoreductases cleaved it into sulfapyridine (a sulfonamide carrier) and therapeutically active 5-ASA [6] [7]. This discovery was pivotal, as subsequent trials confirmed that 5-ASA alone possessed anti-inflammatory properties, while sulfapyridine was linked to dose-dependent adverse effects (e.g., headaches, hemolysis) [1] [8].

This insight spurred development of second-generation prodrugs to deliver 5-ASA without sulfonamide-related toxicity. Balsalazide (5-ASA linked to 4-aminobenzoyl-β-alanine) and olsalazine (a 5-ASA dimer) were engineered to rely solely on colonic bacterial azoreduction for activation [5] [10]. Olsalazine’s design—two 5-ASA molecules linked by an azo bond—was particularly innovative, ensuring maximal local 5-ASA release while eliminating non-salicylate carriers [6]. These advances marked the transition from a fortuitously discovered compound to rationally designed, colon-targeted therapeutics.

Table 1: Evolution of 5-ASA Prodrugs

ProdrugCarrier MoietyRelease Mechanism
SulfasalazineSulfapyridineColonic bacterial azoreduction
Balsalazide4-Aminobenzoyl-β-alanineColonic bacterial azoreduction
OlsalazineAnother 5-ASA moleculeColonic bacterial azoreduction

Key Milestones in Formulation Development: pH-Dependent Release Systems and Topical Delivery Innovations

Overcoming 5-ASA’s rapid absorption in the upper GI tract was critical to ensuring colonic delivery. Early oral formulations like sulfasalazine lacked site-specificity, leading to systemic side effects. The 1980s–1990s saw breakthroughs in pH-dependent release systems and time-dependent matrices [3] [5]:

  • pH-Dependent Formulations: Asacol and Salofalk used Eudragit coatings (methacrylate copolymers) designed to dissolve at pH ≥7, targeting ileocolonic regions. This leveraged the natural pH gradient of the GI tract but faced limitations in IBD patients with variable colonic pH [5] [10].
  • Time-Dependent Matrices: Pentasa employed ethylcellulose microgranules allowing gradual 5-ASA release from duodenum to colon. Scintigraphic studies confirmed delivery throughout the small bowel and colon, making it suitable for Crohn’s disease with small intestinal involvement [3] [5].

Simultaneously, topical delivery systems emerged for distal colitis:

  • Suppositories (e.g., Canasa): Targeted rectal mucosa, achieving high local concentrations with <10% systemic absorption [4] [7].
  • Enemas/Foams (e.g., Rowasa): Delivered 5-ASA to sigmoid colon and proximal rectum, ideal for patients intolerant to oral therapies [1] [6].

These innovations minimized systemic exposure and optimized luminal drug concentrations, addressing pharmacokinetic challenges of conventional oral administration [3] [5].

Table 2: Advanced 5-ASA Delivery Technologies

TechnologyBrand ExamplesRelease TriggerTarget Site
pH-Dependent CoatingAsacol, SalofalkpH ≥7 (ileo-colonic)Distal ileum/Colon
Time-Dependent MatrixPentasaGradual erosion (small bowel)Duodenum to Colon
Rectal SuppositoriesCanasaDirect mucosal contactRectum
Rectal Enemas/FoamsRowasaLiquid retentionSigmoid/Descending colon

Paradigm Shifts in IBD Therapeutics: Transition from Broad-Spectrum Anti-Inflammatories to Mucosal-Targeted Agents

The introduction of 5-ASA derivatives catalyzed a fundamental shift in inflammatory bowel disease (IBD) management—from broad immunosuppression to mucosal-specific anti-inflammation. Prior to the 1980s, corticosteroids and sulfasalazine were mainstays, but their systemic effects (e.g., adrenal suppression, cytopenias) limited long-term use [2] [6]. 5-ASA’s mechanism, acting topically on intestinal epithelia without significant immunosuppression, redefined therapeutic goals: mucosal healing became achievable with minimal off-target consequences [1] [2].

Key clinical impacts of this shift include:

  • Ulcerative Colitis: 5-ASA became first-line for mild-moderate active disease and maintenance. Meta-analyses confirm its superiority over placebo for inducing remission (OR 1.6–2.0) and reducing relapse risk by 50% [1] [8].
  • Crohn’s Disease: Though initially used widely, randomized trials showed limited efficacy for small intestinal disease due to poor drug penetration beyond mucosa. Current guidelines restrict 5-ASA to colonic-predominant Crohn’s [2] [6].

A modern extension of the "targeted" paradigm involves microbiome modulation. Recent studies reveal 5-ASA alters gut microbiota composition (e.g., increasing Firmicutes, reducing Bacteroidetes), fostering anti-inflammatory communities that may sustain remission [9]. This underscores 5-ASA’s role not merely as an anti-inflammatory but as a microenvironment modulator [9] [10].

Table 3: Therapeutic Paradigm Shift in IBD Management

EraDominant AgentsTherapeutic ApproachLimitations
Pre-1980sCorticosteroidsSystemic immunosuppressionAdrenal suppression, osteoporosis
1980s–1990sFirst-gen 5-ASA (oral)Mucosal anti-inflammationUpper GI absorption
1990s–PresentTargeted 5-ASA (topical)Site-specific deliveryVariable colonic pH/transit
Emerging5-ASA + Microbiome focusMicroenvironment modulationStrain-specific effects

Properties

CAS Number

51481-17-5

Product Name

5-Aminosalicylic acid

IUPAC Name

5-amino-2-hydroxybenzoic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)

InChI Key

KBOPZPXVLCULAV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(=O)O)O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid
Insoluble in ethanol
1.22e+01 g/L

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.